molecular formula C17H15N3O3S B11315586 N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11315586
M. Wt: 341.4 g/mol
InChI Key: AMJMGVKDTRKVBE-UHFFFAOYSA-N
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Description

N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic organic compound featuring a benzodioxine core fused with a pyrazole ring substituted with a thiophen-2-ylmethyl group. This compound belongs to a broader class of benzodioxine carboxamides, which are studied for diverse applications, including pharmaceuticals and materials science .

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C17H15N3O3S/c21-17(15-11-22-13-5-1-2-6-14(13)23-15)19-16-7-8-18-20(16)10-12-4-3-9-24-12/h1-9,15H,10-11H2,(H,19,21)

InChI Key

AMJMGVKDTRKVBE-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=NN3CC4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include boronic acids, palladium catalysts, and various solvents such as dichloromethane and ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyrazole derivatives, and halogenated benzodioxine compounds .

Scientific Research Applications

N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The thiophene and pyrazole rings can bind to enzyme active sites or receptor proteins, modulating their activity. This compound may inhibit kinases or other enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound is compared below with analogues sharing the benzodioxine-carboxamide scaffold but differing in substituents on the pyrazole or benzodioxine rings. Data are derived from crystallographic databases, synthetic reports, and pharmacopeial references.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Thiophen-2-ylmethyl on pyrazole C₁₈H₁₆N₃O₃S ~366.4 (calculated) Sulfur-containing aromatic group; moderate lipophilicity
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-Methoxybenzyl on pyrazole C₂₀H₁₉N₃O₄ 365.38 Methoxy group enhances polarity; potential for hydrogen bonding
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Thiazole substituent; benzodioxin linkage C₁₈H₁₇N₃O₄S 381.4 (CAS 741733-98-2) Thiazole introduces nitrogen; potential kinase inhibition activity
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Oxadiazole on cyclohexyl C₁₉H₂₁N₄O₄ 343.39 Oxadiazole enhances metabolic stability; rigid cyclohexyl backbone

Functional and Pharmacological Insights

Methoxybenzyl derivatives (e.g., CAS 1171709-61-7) exhibit higher polarity, which may favor aqueous solubility but reduce blood-brain barrier penetration .

Biological Activity Trends: Compounds with thiazole or oxadiazole substituents (e.g., CAS 741733-98-2, ) are often associated with kinase or protease inhibition due to nitrogen-rich heterocycles’ ability to coordinate metal ions or form hydrogen bonds .

Crystallographic and Computational Analysis :

  • Tools like SHELXL and Mercury CSD (cited in ) are critical for comparing molecular packing and intermolecular interactions. For example, the benzodioxine core’s planar structure facilitates π-π stacking, but substituents like thiophene may introduce steric hindrance, altering crystal lattice stability .

Biological Activity

N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines a pyrazole ring with a thiophene moiety and a benzodioxine core. Its molecular formula is C17H17N3O2SC_{17}H_{17}N_{3}O_{2}S with a molecular weight of 327.4 g/mol. The structural characteristics are crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC17H17N3O2S
Molecular Weight327.4 g/mol
IUPAC NameThis compound
SMILESCCOC1=CC=CC=C1C(=O)NC2=CC=NN2CC3=CC=CS3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Pyrazoles have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been reported to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Pyrazole derivatives have been associated with inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Studies indicate that similar compounds can interfere with cell cycle progression and enhance the effectiveness of existing chemotherapeutic agents .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Research indicates that pyrazole-containing compounds can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is likely mediated through multiple mechanisms:

Interaction with Enzymes: The compound may interact with specific enzymes involved in metabolic pathways or signal transduction processes.

Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing physiological responses.

Cellular Uptake: The unique structure could facilitate cellular uptake and accumulation within target cells, enhancing its bioactivity.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • Study on Antibacterial Activity: A series of pyrazole derivatives were synthesized and tested against common bacterial pathogens. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Research: In vitro studies demonstrated that pyrazole derivatives could induce apoptosis in cancer cell lines through caspase activation pathways .
  • Anti-inflammatory Assessment: Compounds were tested for their ability to reduce pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS), showing promising results in reducing inflammation markers .

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